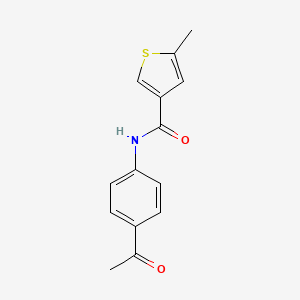

N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide

Description

N-(4-Acetylphenyl)-5-methylthiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 5 and a carboxamide linkage at position 3, which connects to a 4-acetylphenyl moiety. This structure combines aromatic and amide functionalities, making it a candidate for diverse biological and chemical applications. The compound is listed in commercial catalogs (e.g., CymitQuimica) but is marked as discontinued, limiting current availability .

Properties

IUPAC Name |

N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-9-7-12(8-18-9)14(17)15-13-5-3-11(4-6-13)10(2)16/h3-8H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSWEZDJFSAWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide typically involves the reaction of 4-acetylphenylamine with 5-methylthiophene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide serves as a building block in organic synthesis , allowing for the preparation of more complex molecules. Its unique thiophene structure enhances its reactivity and interaction with various reagents, making it valuable in synthetic chemistry.

Biology

Research indicates that this compound exhibits several biological activities , including:

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Shows potential in inhibiting cancer cell growth.

- Anti-inflammatory Effects : May modulate inflammatory responses.

Medicine

Due to its ability to interact with specific biological targets, this compound is being explored as a potential drug candidate . Its mechanisms of action may include enzyme inhibition and receptor modulation, which are crucial for therapeutic applications.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials , such as polymers and coatings, owing to its unique chemical properties that enhance material performance.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Studies and Research Findings

- Antimicrobial Study : In a study evaluating the antimicrobial properties of this compound, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 62.5 μM for various strains. The bactericidal action was confirmed through assays measuring cell viability post-treatment.

- Anticancer Evaluation : Another study focused on the anticancer effects revealed that the compound could induce apoptosis in specific cancer cell lines. The mechanism was linked to the modulation of key proteins involved in cell cycle regulation.

- Anti-inflammatory Mechanism : Research indicated that this compound could reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

*Calculated based on molecular formula.

Key Structural and Functional Differences

Core Heterocycle Variation :

- The target compound uses a thiophene ring, whereas its isoxazole analogue (C₁₃H₁₂N₂O₃) replaces sulfur with an oxygen and nitrogen-containing isoxazole . This difference alters electronic properties and bioavailability, as thiophenes exhibit greater lipophilicity compared to isoxazoles.

- Nitrothiophene derivatives (e.g., Compound 9) incorporate a nitro group at position 5, enhancing antibacterial activity via electron-withdrawing effects that improve target binding .

In contrast, pyridinone derivatives (e.g., C₂₄H₁₉N₃O₃) use a dicarbonitrile-pyridinone core, which may enhance DNA intercalation or enzyme inhibition . Thiazole-containing analogues (e.g., Compound 9) demonstrate enhanced antibacterial potency due to the thiazole ring’s ability to mimic peptide bonds, facilitating target recognition .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for similar carboxamides, such as coupling 5-methylthiophene-3-carboxylic acid with 4-acetylaniline using HBTU/DIPEA . In contrast, nitrothiophene derivatives require additional nitration steps, increasing synthetic complexity .

Biological Activity

N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C15H15NO2S

- Molecular Weight : 273.35 g/mol

The compound features a thiophene ring substituted with an acetylphenyl group and a carboxamide functional group, which contributes to its unique biological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell growth through specific molecular interactions, potentially affecting pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, although the exact mechanisms remain to be fully elucidated.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to bind to enzyme active sites, inhibiting their function. This interaction may lead to reduced cellular processes associated with disease progression.

- Receptor Modulation : The compound may interact with cell surface receptors, triggering signaling pathways that influence cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Studies and Research Findings

- Antimicrobial Study : In a study evaluating the antimicrobial properties of this compound, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.625 μM to 62.5 μM for various strains. The bactericidal action was confirmed through assays measuring cell viability post-treatment .

- Anticancer Evaluation : Another study focused on the anticancer effects of the compound revealed that it could induce apoptosis in specific cancer cell lines. The mechanism was linked to the modulation of key proteins involved in cell cycle regulation .

- Anti-inflammatory Mechanism : Research into the anti-inflammatory effects indicated that this compound could reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The Gewald reaction is a foundational method for synthesizing thiophene derivatives. For this compound, start with ethyl cyanoacetate, acetoacetanilide, and sulfur under reflux in ethanol. Optimize parameters like temperature (80–100°C), solvent polarity, and catalyst (e.g., morpholine) to enhance yield. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) . Purify via column chromatography (gradient elution) and confirm purity using melting point analysis and HPLC (>95% purity).

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the thiophene ring and acetylphenyl group. For example, the acetyl group typically shows a singlet at ~2.5 ppm (¹H) and 200–210 ppm (¹³C). Mass spectrometry (HRMS) verifies the molecular ion peak (expected m/z: 273.36 for C₁₅H₁₅NO₂S). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Cross-validate with elemental analysis (C, H, N, S within ±0.3%) .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Conduct in vitro assays targeting enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) or receptors (e.g., kinase inhibition). Use dose-response curves (1–100 µM) to determine IC₅₀ values. For antimicrobial screening, employ the broth microdilution method (MIC against S. aureus and E. coli). Include positive controls (e.g., diclofenac for anti-inflammatory assays) and validate results with triplicate trials .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing the acetyl group with nitro or methoxy). Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity). Use molecular docking (AutoDock Vina) to predict binding modes with targets like COX-2. Correlate computational binding energies (ΔG) with experimental IC₅₀ values to identify critical substituents .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be resolved?

- Methodological Answer : Matrix interference in biological samples (e.g., plasma) can be mitigated via solid-phase extraction (SPE) using C18 cartridges. Develop a HPLC-MS/MS method with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Validate linearity (1–500 ng/mL), LOD (0.3 ng/mL), and recovery (>85%). Compare with UV-Vis detection (λ = 254 nm) for cross-validation .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) may stem from assay conditions (e.g., ATP concentration, pH). Replicate experiments under standardized protocols (e.g., 10 mM ATP, pH 7.4). Use meta-analysis to compare datasets, and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. Validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What computational tools are effective for predicting metabolic pathways or toxicity?

- Methodological Answer : Use ADMET prediction software (e.g., SwissADME, ProTox-II) to assess hepatic metabolism (CYP450 isoforms) and toxicity (LD₅₀). Simulate phase I/II metabolism (e.g., acetylation, glucuronidation) with BioTransformer. Validate predictions via in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS metabolite profiling .

Q. How does the compound’s stability vary under different storage or experimental conditions?

- Methodological Answer : Conduct accelerated stability studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.